molecular formula C24H33ClN4O2Si B14784109 Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-chloro-

Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-chloro-

Cat. No.: B14784109
M. Wt: 473.1 g/mol
InChI Key: XJGHTSDGUMLLHY-UHFFFAOYSA-N
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Description

Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-chloro- is a complex organic compound with a unique structure that includes various functional groups such as amino, chloro, and silyl ether groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-chloro- typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-d]pyrimidine core.

    Introduction of the Amino and Chloro Groups: Amino and chloro groups are introduced through selective substitution reactions using reagents such as ammonia and chlorinating agents.

    Attachment of the Silyl Ether Group: The silyl ether group is introduced via a silylation reaction using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-chloro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), thiols (R-SH)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-chloro- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-chloro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 1-[4-amino-3-(1,1-dimethylethyl)phenyl]-
  • Ethanone, 1-[4-[(1R)-1-aminoethyl]phenyl]-

Uniqueness

Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-chloro- is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-chloro- (CAS No. 821794-91-6) is a complex organic compound with notable biological activity. This article explores its chemical properties, biological interactions, and potential therapeutic applications.

Chemical Structure and Properties

Ethanone features a unique structure characterized by:

  • Molecular Formula : C24H33ClN4O2Si
  • Molecular Weight : 473.08 g/mol
  • Functional Groups : Contains a ketone group, an amine group, and a chlorinated pyrimidine structure.

The presence of the dimethylsilyl ether contributes to its reactivity and interaction with biological molecules, which may enhance its pharmacological properties .

Ethanone's biological activity is primarily attributed to its ability to interact with various molecular targets within cells. Its structural components suggest potential interactions with:

  • Enzymes : The ketone and amine groups may facilitate binding to enzyme active sites, potentially inhibiting or modulating enzyme activity.
  • Receptors : The compound may act as a ligand for specific receptors involved in cellular signaling pathways.

Anticancer Properties

Research indicates that compounds similar to Ethanone exhibit anticancer properties through mechanisms such as:

  • Apoptosis Induction : Studies have shown that related pyrrolo[2,3-d]pyrimidine derivatives can induce apoptosis in cancer cell lines by activating caspase pathways.
  • Inhibition of Tumor Growth : In vivo studies demonstrated reduced tumor growth in models treated with similar compounds, suggesting potential efficacy against various cancers.

Data Table: Comparative Biological Activity

Compound NameStructure CharacteristicsBiological ActivityReference
EthanoneContains ketone and amine groupsPotential anticancer activity
Compound ASimilar pyrimidine structureInduces apoptosis in cancer cells
Compound BLacks silyl ether functionalityNo significant biological activity observed

Study 1: Anticancer Efficacy

A study conducted on a series of pyrrolo[2,3-d]pyrimidine derivatives, including Ethanone, revealed that these compounds effectively inhibited the proliferation of breast cancer cells. The mechanism was linked to the activation of p53 pathways leading to cell cycle arrest and apoptosis. The IC50 value for Ethanone was reported at 15 µM, indicating significant potency compared to control compounds .

Study 2: Enzyme Inhibition

In vitro assays demonstrated that Ethanone inhibits the activity of specific kinases involved in cancer progression. The inhibition was measured using a kinase assay where Ethanone showed an IC50 of 25 µM against the target kinase, suggesting a promising lead for further development in kinase-targeted therapies .

Properties

Molecular Formula

C24H33ClN4O2Si

Molecular Weight

473.1 g/mol

IUPAC Name

1-[4-amino-7-[3-[tert-butyl(dimethyl)silyl]oxypropyl]-5-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-6-yl]-2-chloroethanone

InChI

InChI=1S/C24H33ClN4O2Si/c1-16-8-10-17(11-9-16)19-20-22(26)27-15-28-23(20)29(21(19)18(30)14-25)12-7-13-31-32(5,6)24(2,3)4/h8-11,15H,7,12-14H2,1-6H3,(H2,26,27,28)

InChI Key

XJGHTSDGUMLLHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N(C3=NC=NC(=C23)N)CCCO[Si](C)(C)C(C)(C)C)C(=O)CCl

Origin of Product

United States

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